molecular formula C9H13ClN2 B14079467 (1-(3-Chlorophenyl)propyl)hydrazine

(1-(3-Chlorophenyl)propyl)hydrazine

Cat. No.: B14079467
M. Wt: 184.66 g/mol
InChI Key: JCROPCLFINEKQL-UHFFFAOYSA-N
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Description

Hydrazine, [1-(3-chlorophenyl)propyl]-, is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 1-(3-chlorophenyl)propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, [1-(3-chlorophenyl)propyl]-, typically involves the reaction of 3-chlorophenylpropylamine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Hydrazine, [1-(3-chlorophenyl)propyl]-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [1-(3-chlorophenyl)propyl]-, can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Azides, nitroso derivatives

    Reduction: Amines

    Substitution: Substituted hydrazines

Scientific Research Applications

Hydrazine, [1-(3-chlorophenyl)propyl]-, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of certain diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, [1-(3-chlorophenyl)propyl]-, involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, including antimicrobial and anticancer activities. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in cell growth and apoptosis.

Comparison with Similar Compounds

Hydrazine, [1-(3-chlorophenyl)propyl]-, can be compared with other similar compounds, such as:

    Hydrazine, [1-(4-chlorophenyl)propyl]-: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.

    Hydrazine, [1-(3-bromophenyl)propyl]-: Similar structure but with a bromine atom instead of chlorine.

    Hydrazine, [1-(3-methylphenyl)propyl]-: Similar structure but with a methyl group instead of chlorine.

The uniqueness of Hydrazine, [1-(3-chlorophenyl)propyl]-, lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1-(3-chlorophenyl)propylhydrazine

InChI

InChI=1S/C9H13ClN2/c1-2-9(12-11)7-4-3-5-8(10)6-7/h3-6,9,12H,2,11H2,1H3

InChI Key

JCROPCLFINEKQL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NN

Origin of Product

United States

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